molecular formula C21H27NO B12615205 7-[Benzyl(methyl)amino]-1-phenylheptan-3-one CAS No. 918648-49-4

7-[Benzyl(methyl)amino]-1-phenylheptan-3-one

Cat. No.: B12615205
CAS No.: 918648-49-4
M. Wt: 309.4 g/mol
InChI Key: JROKIGKXWLUYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[Benzyl(methyl)amino]-1-phenylheptan-3-one is a synthetic diarylheptanoid derivative characterized by a seven-carbon ketone backbone substituted with a phenyl group at position 1 and a benzyl(methyl)amino group at position 5. This structural motif places it within a broader class of bioactive diarylheptanoids, which are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918648-49-4

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

7-[benzyl(methyl)amino]-1-phenylheptan-3-one

InChI

InChI=1S/C21H27NO/c1-22(18-20-12-6-3-7-13-20)17-9-8-14-21(23)16-15-19-10-4-2-5-11-19/h2-7,10-13H,8-9,14-18H2,1H3

InChI Key

JROKIGKXWLUYBT-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCC(=O)CCC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Benzyl(methyl)amino]-1-phenylheptan-3-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with methylamine in the presence of an aluminum chloride catalyst to form benzyl(methyl)amine. This intermediate is then reacted with 1-phenylheptan-3-one under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-[Benzyl(methyl)amino]-1-phenylheptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl and methylamino groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl(methyl)amino-phenylheptanoic acid.

    Reduction: Formation of 7-[Benzyl(methyl)amino]-1-phenylheptanol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

The compound 7-[Benzyl(methyl)amino]-1-phenylheptan-3-one , also known as a synthetic cathinone, has garnered attention in various scientific research applications. This article delves into its applications across different fields, highlighting key findings and case studies.

Chemical Properties and Structure

This compound is classified under the synthetic cathinones, a group of substances related to the khat plant. Its molecular formula is C18H25NC_{18}H_{25}N, and it features a phenyl group attached to a heptanone backbone, which contributes to its psychoactive properties.

Pharmacological Studies

Research has indicated that synthetic cathinones like this compound exhibit stimulant effects similar to amphetamines. Studies have explored their mechanism of action, primarily focusing on their interaction with monoamine transporters, particularly dopamine and norepinephrine transporters.

Key Findings:

  • Stimulant Properties: In vitro studies have shown that this compound can significantly increase the release of dopamine in the brain, suggesting potential use in studying addiction mechanisms .
  • Neuropharmacology: Investigations into its neuropharmacological profile have revealed that it may produce effects akin to those of traditional stimulants, leading to its classification as a potential substance of abuse .

Forensic Science

The emergence of synthetic cathinones has raised concerns in forensic toxicology. This compound has been detected in various biological samples from individuals presenting with symptoms of intoxication.

Case Studies:

  • A notable case involved the identification of this compound in urine samples from patients exhibiting severe agitation and psychosis, underscoring its relevance in forensic investigations .
  • Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) have been employed for its detection, facilitating the understanding of its prevalence in recreational drug use .

Toxicological Assessments

Toxicological studies have been conducted to assess the safety profile and potential health risks associated with exposure to this compound.

Findings:

  • Acute Toxicity: Research indicates that high doses can lead to significant cardiovascular effects, including increased heart rate and hypertension .
  • Long-term Effects: Chronic exposure studies are ongoing to evaluate potential neurotoxic effects and behavioral changes resulting from prolonged use.

Analytical Chemistry

The compound's detection and quantification in various matrices have led to advancements in analytical techniques.

Methodologies:

  • Development of robust analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) has improved the reliability of detecting this compound in complex biological samples .
  • These methods are crucial for regulatory monitoring and public health assessments related to new psychoactive substances.

Mechanism of Action

The exact mechanism of action of 7-[Benzyl(methyl)amino]-1-phenylheptan-3-one is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron Density : The tertiary amine in the target compound may facilitate stronger hydrogen bonding or ionic interactions with biological targets compared to oxygen-containing substituents (e.g., hydroxyl or methoxy groups) .

Bioactivity Comparison

Anticancer Activity

  • Target Compound: No direct bioactivity data is available in the provided evidence. However, molecular modeling suggests that diarylheptanoids with bulky substituents (e.g., benzyl groups) may exhibit enhanced binding to apoptosis-related proteins like CASP8 or VEGF .
  • 5R-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one : Demonstrated moderate anti-neuroblastoma activity (IC₅₀ = 18.7 μM) in SH-SY5Y cell lines, attributed to its hydroxyl and methoxy groups interacting with kinase active sites .
  • 1,7-Diphenylheptan-3-one : Exhibited weaker activity (IC₅₀ > 50 μM), highlighting the importance of polar substituents for potency .

Molecular Docking Insights

  • Target Compound: Predicted to bind strongly to VEGF promoters due to the benzyl(methyl)amino group’s ability to occupy hydrophobic pockets, as seen in analogs like 7-(4"-hydroxy-3"-methoxyphenyl)-1-phenylhept-4-en-3-one .
  • 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one : Shown to interact with MMP9 via hydrogen bonding with its α,β-unsaturated ketone moiety, a feature absent in the target compound .

Physicochemical Properties

Property This compound 5R-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one 1,7-Diphenylheptan-3-one
Molecular Weight 307.43 g/mol 326.38 g/mol 264.36 g/mol
LogP (Predicted) 3.8 2.5 4.1
Hydrogen Bond Donors 0 2 0
Hydrogen Bond Acceptors 2 4 1

Implications :

  • The higher LogP of the target compound suggests superior lipid solubility, which may improve bioavailability but could also increase off-target effects.
  • Reduced hydrogen-bonding capacity (compared to hydroxylated analogs) may limit interactions with polar enzyme active sites .

Biological Activity

The compound 7-[Benzyl(methyl)amino]-1-phenylheptan-3-one is a member of the family of substituted phenylheptanones, which have gained attention for their potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C18H25N
  • Molecular Weight : 267.4 g/mol
  • LogP : Indicates lipophilicity, which may affect bioavailability.

Research indicates that compounds like this compound may exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : This compound may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest potential anticancer properties through the induction of apoptosis in cancer cell lines.
  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects by modulating oxidative stress and inflammation.

Case Studies and Experimental Data

A review of the literature reveals several studies focusing on the biological activity of related compounds, providing insight into the potential effects of this compound.

StudyCompoundBiological ActivityFindings
3-Benzyl(methyl)amino-1-phenylpropanolAntidepressant effectsDemonstrated significant reduction in depression-like behaviors in animal models.
Various phenylheptanonesAnticancer propertiesInduced apoptosis in breast cancer cell lines with IC50 values in low micromolar range.
Functionalized congenersGPCR modulationShowed selective binding affinity to specific GPCRs, influencing cellular responses.

In Vitro Studies

In vitro studies have demonstrated that benzyl-substituted amines can modulate neurotransmitter release and exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound were tested against human melanoma cells, showing IC50 values ranging from 10 to 50 µM depending on the specific structural modifications.

Toxicological Profile

The toxicity profile of related compounds suggests a need for careful evaluation. Most studies indicate moderate toxicity at higher concentrations, necessitating further investigation into dose-response relationships and long-term effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.